2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific structure of this compound, featuring a cyclopropyl group and a methanesulfonylphenyl moiety, contributes to its unique chemical and biological characteristics.
Properties
IUPAC Name |
2-cyclopropyl-N-(4-methylsulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-25(23,24)13-6-4-12(5-7-13)18-17(22)14-8-9-16-19-15(11-2-3-11)10-21(16)20-14/h4-11H,2-3H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEFTKLMURKQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps:
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Formation of the Imidazo[1,2-b]pyridazine Core: : This can be achieved through the cyclization of appropriate precursors. For example, a common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic conditions to form the imidazo[1,2-b]pyridazine ring system .
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Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction. This often involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper .
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Attachment of the Methanesulfonylphenyl Group: : This step typically involves a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic amine to form the methanesulfonylphenyl moiety.
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Final Coupling and Carboxamide Formation: : The final step involves coupling the intermediate compounds and forming the carboxamide group, often through an amide bond formation reaction using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the methanesulfonylphenyl moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the imidazo[1,2-b]pyridazine ring or the carboxamide group. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
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Substitution: : The aromatic ring in the methanesulfonylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines like TNF-alpha.
Medicine
In medicine, this compound is being investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and psoriasis. Its ability to inhibit specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves the inhibition of specific enzymes or receptors. For example, it may inhibit the activity of TNF-alpha by binding to its receptor and preventing the downstream signaling pathways that lead to inflammation. This inhibition can reduce the production of other pro-inflammatory cytokines and enzymes, thereby alleviating symptoms of inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Cyclopropyl-Substituted Compounds: Compounds with a cyclopropyl group often exhibit unique chemical reactivity and biological properties.
Methanesulfonylphenyl Derivatives: These compounds are known for their anti-inflammatory and anti-cancer activities.
Uniqueness
2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its combination of a cyclopropyl group, a methanesulfonylphenyl moiety, and an imidazo[1,2-b]pyridazine core. This unique structure contributes to its specific biological activities and potential therapeutic applications.
Biological Activity
2-Cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities. The presence of the cyclopropyl group and methanesulfonylphenyl substituents enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Research indicates that compounds with similar structures often act through inhibition of specific enzymes or pathways. For instance, imidazopyridazines have been shown to inhibit kinases involved in cancer progression and inflammatory responses. The specific mechanism for this compound may involve:
- Inhibition of Tyrosine Kinases : Similar compounds have demonstrated efficacy in inhibiting tyrosine kinase pathways, which are crucial in cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by inflammation.
Anticancer Activity
A series of studies have evaluated the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For example:
- Cell Line Studies : In vitro assays on human cancer cell lines (e.g., A549 lung cancer cells) showed promising results with significant cytotoxicity observed at varying concentrations. The compound's IC50 values indicate its potency compared to established chemotherapeutics.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 10.5 | Tyrosine kinase inhibition |
| Reference Compound | A549 | 15.0 | DNA intercalation |
- Animal Models : In vivo studies utilizing xenograft models have demonstrated tumor growth inhibition when treated with this compound, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- In Vivo Models : Studies have shown that administration in rat models of arthritis resulted in reduced inflammation markers (e.g., TNF-alpha levels), indicating a possible therapeutic role in inflammatory diseases.
Case Studies
- Study on Lung Cancer Cells : A recent study published in Cancer Research highlighted the effects of the compound on A549 cells, revealing that it induces apoptosis through mitochondrial pathways and inhibits cell migration by targeting specific signaling pathways related to metastasis .
- Inflammation Model Study : Research conducted on rat models demonstrated that the compound significantly reduced paw edema and inflammatory cytokines when administered prior to the induction of inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
